(+)-Verbenone

描述

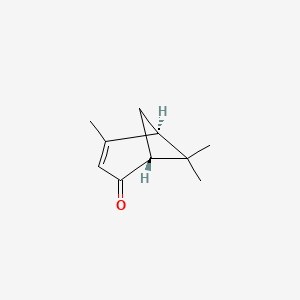

(R)-(+)-verbenone is a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in which both chiral centres have R configuration. It is a component of Spanish verbena oil, from Verbena triphylla. It has a role as a plant metabolite. It is a terpenoid and a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one. It is an enantiomer of a (S)-(-)-verbenone.

(+)-Verbenone is a natural product found in Cyperus rotundus, Teucrium leucocladum, and other organisms with data available.

See also: Verbena officinalis flowering top (part of).

生物活性

(+)-Verbenone, a monoterpene ketone, is a compound found in the essential oils of various plants. Its biological activity has been extensively studied, revealing significant potential in fields such as agriculture, medicine, and aromatherapy. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

It is characterized by a bicyclic structure that contributes to its diverse biological activities.

1. Insecticidal Activity

Recent studies have highlighted the insecticidal properties of this compound and its derivatives. For instance, a series of cantharidin-based verbenone derivatives were synthesized and evaluated for their larvicidal activity against the diamondback moth (Plutella xylostella). The findings are summarized in Table 1 below:

| Compound | Structure | Mortality (%) at 100 mg/L |

|---|---|---|

| 5a | (1R)-(+)-verbenone derivative | 13.3% |

| 5b | (1R)-(+)-verbenone derivative | 46.7% |

| 5c | (1R)-(+)-verbenone with para-pyridine | 60% |

| 6a | Phenyl ring derivative | 100% |

| 6h | Dichlorophenyl derivative | 100% |

The study concluded that the presence of specific functional groups significantly enhances the larvicidal activity of this compound derivatives, with some achieving up to 100% mortality at a concentration of 100 mg/L .

2. Antifungal Activity

This compound also exhibits antifungal properties. A study evaluated the antifungal activity of various verbenone derivatives against several fungal species. The results are presented in Table 2:

| Compound | Fungal Species | Growth Inhibition (%) at 50 µg/mL |

|---|---|---|

| (E)-4n | Alternaria solani | 92.2% |

| (E)-4n | Physalospora piricola | 80.0% |

| (E)-4n | Cercospora arachidicola | 76.3% |

These compounds demonstrated comparable or superior antifungal activity compared to commercial fungicides, indicating their potential as effective agricultural treatments .

3. Anti-Inflammatory and Antinociceptive Effects

Research has shown that this compound possesses anti-inflammatory properties. A study measured its effects alongside essential oil treatments, revealing significant inhibition of edema comparable to indomethacin, a standard anti-inflammatory drug. The results are summarized in Table 3:

| Treatment | Dose (mg/kg) | Oedema Inhibition (%) |

|---|---|---|

| EOTP | 100 | Similar to Indomethacin |

| This compound | - | Significant effect |

The mechanism appears to involve the inhibition of inflammatory mediators such as cyclooxygenase, suggesting its utility in treating inflammatory conditions .

Case Study 1: Aromatherapy and Immune Response

A clinical study investigated the effects of aromatherapy incorporating this compound on immune parameters in patients undergoing massage therapy. The results indicated an increase in peripheral blood lymphocytes post-treatment, suggesting potential immunological benefits:

- Group : Aromatherapy Massage

- Outcome : Increased CD8+ lymphocytes (P < 0.01)

- : Aromatherapy using this compound may enhance immune response .

Case Study 2: Pest Management

Another case study focused on integrated pest management strategies utilizing this compound as a repellent for pine bark beetles. The compound was effective in reducing beetle aggregation behavior, demonstrating its practical application in forestry management .

科学研究应用

Pest Management in Forestry

1.1. Bark Beetle Repellent

(+)-Verbenone is widely recognized for its effectiveness as a repellent against bark beetles, particularly the mountain pine beetle (Dendroctonus ponderosae). Research indicates that verbenone disrupts the aggregation behavior of these pests, thereby reducing tree mortality rates.

-

Case Study: Efficacy of Verbenone Pouches

- A series of operational studies have shown that verbenone pouches can achieve between 85% to 100% effectiveness in preventing beetle attacks on trees. For instance, studies conducted over two decades demonstrated consistent success in repelling mountain pine beetles from treated trees, even when baited with attractants .

- Data Table: Effectiveness of Verbenone Treatments

| Treatment Type | Efficacy Rate (%) | Duration of Study | Key Findings |

|---|---|---|---|

| Verbenone Pouches | 85-100 | 20 years | High efficacy in preventing MPB attacks |

| SPLAT Verb | 100 | 10+ years | Superior protection compared to standard pouches |

| Verbenone Plus | Significant | Ongoing | Reduces tree mortality from MPB |

1.2. Host Tree Protection

Research has also explored the combined use of this compound with other semiochemicals to enhance its protective effects. A study compared the efficacy of verbenone and a blend known as Verbenone Plus against Dendroctonus ponderosae, showing that both treatments significantly reduced attack density compared to untreated controls .

Chemical Ecology

2.1. Role in Insect Communication

In addition to its repellent properties, this compound plays a crucial role in the chemical communication systems of bark beetles. It is believed to signal the quality of host trees and influence beetle behavior based on tissue condition . This aspect is vital for understanding the ecological dynamics between bark beetles and their environment.

2.2. Microbial Influence on Biosynthesis

Recent studies have highlighted the role of microorganisms in the biosynthesis of this compound within bark beetles' guts. Certain bacterial species can convert precursors into verbenone, suggesting a complex interaction between insects and their microbial communities that may affect pest management strategies .

Novel Insecticide Development

3.1. Synthesis of Verbenone Derivatives

Research has also focused on synthesizing cantharidin-based derivatives of this compound for use as insecticides against agricultural pests like the diamondback moth (Plutella xylostella). These derivatives exhibit varying degrees of larvicidal activity, indicating potential for developing new pest control agents .

- Data Table: Larvicidal Activity of Verbenone Derivatives

| Compound Name | Structure Type | Larvicidal Activity (%) at 100 mg/L |

|---|---|---|

| (R)-(+)-verbenone | Ortho-pyridine | 46.7 |

| (R)-(+)-verbenone | Meta-pyridine | 13.3 |

| (R)-(+)-verbenone | Para-pyridine | Higher than meta variant |

属性

IUPAC Name |

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2C[C@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885024 | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18309-32-5, 80-57-9 | |

| Record name | (+)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18309-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Verbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verbenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERBENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERBENONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99S17893UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERBENONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFV46DXC6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Verbenone acts as an anti-aggregation pheromone for several bark beetle species, disrupting their aggregation behavior and colonization of host trees. [, , , , , , , ]. It is hypothesized that verbenone signals a late stage of attack or an overpopulated host, deterring further colonization [, , ]. For example, verbenone is released by mountain pine beetles (Dendroctonus ponderosae) as they feed, and high concentrations deter further colonization [].

A: No, the effectiveness of verbenone varies among bark beetle species and even within populations. Its effectiveness appears to be linked to host-age preference, with species requiring fresh host tissue being more susceptible to its repellent effects []. For instance, verbenone effectively deters colonization by Ips pini and I. latidens, which prefer fresh, dead host material, while having no effect on Hylurgops porosus and Hylastes longicollis, which colonize older, microbially-invaded tissue [].

ANone: Verbenone has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

ANone: Information on spectroscopic data for verbenone can be found in various chemical databases and research articles. For detailed information on spectroscopic properties, refer to resources like the NIST Chemistry WebBook or scientific publications focused on verbenone's chemical characterization.

A: Verbenone is susceptible to photodecomposition in the presence of UV light, breaking down into chrysanthenone, a compound with no known behavioral effect on bark beetles []. This instability can impact its effectiveness in field applications. Research has shown that 50% of verbenone in pyrex tubes exposed to daylight decomposed within 1–2 hours [].

A: Various formulations and delivery systems have been developed to improve verbenone's stability and release rate in the field. These include polyethylene pouches, bubblecaps, and microencapsulation techniques [, , , ]. The choice of formulation often depends on the target species, application method (e.g., aerial application vs. individual tree treatment), and desired duration of protection [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。